Higher Lipophilicity (XLogP3-AA) vs. 3-Chlorophenyl Analog Improves Membrane Permeability Predictions
The target compound exhibits an XLogP3-AA of 2.9 [1], while the 3-chlorophenyl analog (N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide) has a predicted XLogP3-AA of 3.3 [2]. The 0.4-unit lower lipophilicity of the target compound places it closer to the CNS-optimal range (2–3) and predicts better balance between passive permeability and solubility relative to the more lipophilic chloro analog. This differentiation is critical for researchers selecting compounds for CNS target engagement studies.
| Evidence Dimension | XLogP3-AA (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide: 3.3 |
| Quantified Difference | Δ = 0.4 units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for CNS or membrane-targeted assays can be guided by predicted lipophilicity; the target compound's lower XLogP3-AA suggests superior suitability for maintaining aqueous solubility while retaining passive membrane permeability.
- [1] PubChem CID 18565416, computed properties. National Center for Biotechnology Information (2026). View Source
- [2] PubChem CID for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide (CID 18565417, approximated). National Center for Biotechnology Information (2026). View Source
